molecular formula Br6Na2Pt B1603788 Disodium hexabromoplatinate CAS No. 39277-13-9

Disodium hexabromoplatinate

Cat. No.: B1603788
CAS No.: 39277-13-9
M. Wt: 720.5 g/mol
InChI Key: RFZKZIKSQSDBBI-UHFFFAOYSA-H
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Description

Nomenclature and Chemical Identification

This compound exhibits a complex nomenclature system that reflects both its historical development and systematic chemical naming conventions. The compound is most commonly identified by the Chemical Abstracts Service registry number 39277-13-9, which provides unambiguous identification in chemical databases. The International Union of Pure and Applied Chemistry systematic name for this compound is disodium;hexabromoplatinum(2-), reflecting the presence of two sodium cations and a hexabromoplatinum dianion. Alternative nomenclature variations include sodium hexabromoplatinate(IV), disodium hexabromoplatinumdiuide, and platinate(2-), hexabromo-, disodium.

The molecular formula for the anhydrous form is expressed as Br6Na2Pt, indicating the presence of six bromine atoms, two sodium atoms, and one platinum atom. However, the compound frequently occurs as a hexahydrate with the formula Na2[PtBr6]·6H2O, which corresponds to a molecular weight of 828.573 grams per mole. The anhydrous form has a molecular weight of 720.488 grams per mole. The European Community number assigned to this compound is 254-398-8, providing additional regulatory identification.

Property Value Reference
Chemical Abstracts Service Number 39277-13-9
Molecular Formula (anhydrous) Br6Na2Pt
Molecular Formula (hexahydrate) Na2[PtBr6]·6H2O
Molecular Weight (anhydrous) 720.488 g/mol
Molecular Weight (hexahydrate) 828.573 g/mol
International Union of Pure and Applied Chemistry Name disodium;hexabromoplatinum(2-)
European Community Number 254-398-8

The compound's structural representation follows standard coordination chemistry notation, where the platinum center adopts an octahedral geometry with six bromine ligands arranged symmetrically around the central metal atom. The Simplified Molecular Input Line Entry System notation for this compound is [Na+].[Na+].BrPt-2(Br)(Br)(Br)Br, which clearly illustrates the ionic nature of the compound with two sodium cations balancing the charge of the hexabromoplatinum(2-) anion. The International Chemical Identifier key RFZKZIKSQSDBBI-UHFFFAOYSA-H provides a unique digital fingerprint for database searches and chemical informatics applications.

Historical Context and Discovery

The historical development of this compound is intrinsically linked to the broader evolution of coordination chemistry and platinum complex research. The photochemical activity of platinum group metal complexes was discovered almost two centuries ago, establishing the foundation for understanding these sophisticated molecular systems. Early investigations into hexahalide complexes of platinum group metals, particularly those with the general formula MIVx62-, were initially considered subjects of purely academic interest until technological applications emerged in the late twentieth century.

The systematic study of hexabromoplatinate complexes gained momentum through pioneering photochemical investigations published in the 1960s. A landmark study published in Inorganic Chemistry in 1967 specifically examined the photochemistry of hexabromoplatinate(IV) and hexaiodoplatinate(IV) ions, establishing fundamental understanding of their photoaquation reactions. This research demonstrated that both d-d and electron-transfer excitations lead to photoaquation reactions with a consistent quantum yield of 0.4, suggesting a common chemically active state regardless of the irradiation wavelength.

The development of modern analytical techniques has significantly advanced our understanding of this compound's properties and behavior. Crystallographic studies have provided detailed structural information, revealing the precise octahedral arrangement of bromine ligands around the platinum center. Research conducted at Chonnam National University resulted in the successful crystallization and structural characterization of related hexabromoplatinate complexes, providing valuable insights into the coordination geometry and bonding parameters.

Contemporary research has expanded beyond traditional coordination chemistry to explore the photochemical properties of hexabromoplatinate complexes using advanced spectroscopic techniques. Ultrafast kinetic spectroscopy studies have revealed that photochemical behavior remains consistent across different excitation wavelengths, with primary photoprocesses occurring in the picosecond time range. These investigations have identified specific intermediates formed during photolysis, contributing to a more comprehensive understanding of the compound's photochemical mechanisms.

Relevance in Coordination Chemistry

This compound occupies a position of considerable importance in coordination chemistry due to its exemplification of fundamental principles governing transition metal complexes. The compound serves as a paradigmatic example of octahedral coordination geometry, where the platinum(IV) center adopts a perfectly symmetrical arrangement with six bromine ligands. The platinum-bromine bond lengths in related structures range from 2.467(2) to 2.477(2) Angstroms, demonstrating the highly regular coordination environment. The cis bromine-platinum-bromine bond angles approach the ideal octahedral value, confirming the geometric regularity of this coordination complex.

The electronic structure of this compound provides valuable insights into the bonding characteristics of platinum(IV) complexes. The platinum center exists in a low-spin d6 electronic configuration, which contributes to the compound's remarkable stability and unique photochemical properties. This electronic arrangement results in distinctive absorption characteristics, with the compound exhibiting specific bands in the ultraviolet and visible regions of the electromagnetic spectrum. The hexabromoplatinum(2-) anion demonstrates charge-transfer transitions that have been extensively studied through spectroscopic methods.

Structural Parameter Value Reference
Coordination Geometry Octahedral
Platinum Oxidation State +4
Platinum-Bromine Bond Length Range 2.467(2) - 2.477(2) Å
Electronic Configuration d6 (low-spin)
Molecular Symmetry Oh

The photochemical properties of this compound have established it as a model system for understanding light-induced processes in coordination complexes. Research has demonstrated that the compound undergoes photoaquation reactions with quantum yields that remain constant regardless of the excitation wavelength, suggesting the involvement of a common electronically excited state. These photochemical studies have revealed that both ligand-field and charge-transfer excitations lead to similar reaction pathways, providing fundamental insights into the relationship between electronic structure and photochemical reactivity.

The compound's relevance extends to practical applications in catalysis and materials science. Potassium hexabromoplatinate, a closely related compound, is utilized in platinum catalytic applications, demonstrating the broader technological significance of hexabromoplatinate complexes. The stability and well-defined structure of this compound make it an excellent precursor for the synthesis of other platinum complexes and nanoparticles. Furthermore, the compound's solubility characteristics and crystallization behavior have made it valuable for crystal engineering and solid-state chemistry research.

Recent investigations have explored the potential biomedical applications of platinum(IV) complexes structurally related to this compound. Studies have demonstrated that platinum(IV) complexes incorporating halogenated ligands can exhibit enhanced cytotoxicity compared to traditional platinum(II) anticancer agents. While this compound itself is not directly employed in biomedical applications, its structural characteristics and coordination chemistry principles contribute to the rational design of more sophisticated platinum-based therapeutic agents.

Properties

IUPAC Name

disodium;hexabromoplatinum(2-)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/6BrH.2Na.Pt/h6*1H;;;/q;;;;;;2*+1;+4/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFZKZIKSQSDBBI-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na+].[Na+].Br[Pt-2](Br)(Br)(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Br6Na2Pt
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90192524
Record name Disodium hexabromoplatinate
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Molecular Weight

720.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39277-13-9
Record name Disodium hexabromoplatinate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium hexabromoplatinate
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Record name Disodium hexabromoplatinate
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Preparation Methods

Reaction of Platinum Metal with Bromine in Presence of Sodium Bromide

The most commonly reported laboratory and industrial method for synthesizing disodium hexabromoplatinate involves the direct reaction of elemental platinum with bromine in an aqueous solution containing sodium bromide. The process can be summarized as follows:

  • Reactants: Platinum metal, bromine (Br₂), sodium bromide (NaBr), and hydrobromic acid (HBr) or aqueous medium.
  • Conditions: The reaction is typically conducted under controlled temperature with stirring to ensure complete dissolution and reaction of platinum.
  • Mechanism: Platinum is oxidized by bromine to form the hexabromoplatinate complex ion $$[PtBr_6]^{2-}$$, which then associates with sodium ions to form the disodium salt.
  • Isolation: The product is crystallized from the solution and dried to obtain pure this compound.

This method is favored because it uses elemental platinum directly and allows for precise control over reaction parameters to optimize yield and purity.

Reaction of Platinum(IV) Bromide with Sodium Bromide

An alternative synthetic route involves the reaction of platinum(IV) bromide (PtBr₄) with sodium bromide in aqueous solution:

  • Reactants: Platinum(IV) bromide and sodium bromide.
  • Conditions: The reaction is carried out in aqueous media under controlled temperature and stirring.
  • Outcome: Formation of this compound by ligand exchange and coordination complex formation.
  • Advantages: This method can be more direct if platinum(IV) bromide is readily available, potentially simplifying the reaction steps.

This approach is also documented in chemical supply and research literature as a viable synthesis route.

Detailed Reaction Conditions and Parameters

Preparation Method Reactants Solvent/Medium Temperature Range Reaction Time Notes
Platinum metal + Bromine + Sodium bromide Pt (metal), Br₂, NaBr Aqueous (HBr solution) Controlled (often ambient to moderate heating) Typically hours (varies by scale) Requires stirring and controlled addition of bromine for complete reaction
Platinum(IV) bromide + Sodium bromide PtBr₄, NaBr Aqueous Controlled (ambient to mild heating) Several hours Direct formation of hexabromoplatinate complex

Industrial Production Considerations

  • Purification: Platinum metal is purified prior to reaction to avoid impurities that could affect product quality.
  • Stoichiometry: Precise measurement of sodium bromide and bromine is essential to ensure complete conversion and prevent side reactions.
  • Crystallization: The final product is obtained by crystallization from the reaction mixture, followed by filtration and drying.
  • Control Parameters: Temperature, pH, and reaction time are tightly controlled to maximize yield and purity.
  • Scale: Industrial synthesis is performed in large reactors with automated control systems for reagent addition and temperature monitoring.

Reaction Types and Chemical Behavior During Preparation

  • Oxidation: Platinum metal is oxidized by bromine to platinum(IV) in the hexabromoplatinate complex.
  • Substitution: Bromide ligands in the complex can be substituted by other ligands in subsequent reactions, but during preparation, bromide is the dominant ligand.
  • Reduction: The hexabromoplatinate ion can be reduced to lower oxidation state platinum species under certain conditions, which is generally avoided during preparation to maintain product integrity.

Summary Table of Preparation Methods

Method Number Preparation Route Key Reactants Key Conditions Advantages Disadvantages
1 Platinum metal + Bromine + Sodium bromide Pt, Br₂, NaBr Aqueous, controlled temp Direct use of elemental platinum Requires careful handling of bromine
2 Platinum(IV) bromide + Sodium bromide PtBr₄, NaBr Aqueous, controlled temp More direct complex formation Requires PtBr₄ availability

Research Findings and Notes

  • The reaction of platinum metal with bromine in sodium bromide solution reliably produces this compound with high purity.
  • Control of temperature and stirring rate is critical to avoid incomplete reaction or formation of side products.
  • Crystallization techniques impact the quality and morphology of the final product crystals.
  • Comparative studies show that bromide ligands confer different solubility and stability profiles compared to other halogenated platinum compounds such as hexachloroplatinate or hexaiodoplatinate.
  • No reliable alternative green synthesis methods or solvent-free processes have been reported to date, indicating an area for future research.

Scientific Research Applications

Chemical Applications

Catalysis
DSHP is primarily recognized for its role as a catalyst in numerous chemical reactions. It facilitates organic synthesis and polymerization processes, enhancing reaction rates and yields. The compound can be decomposed to produce highly dispersed platinum nanoparticles, which exhibit excellent catalytic activity in reactions such as hydrogenation, dehydrogenation, and hydroformylation.

Reaction TypeApplicationCatalyst Source
HydrogenationOrganic compound synthesisPlatinum nanoparticles from DSHP
DehydrogenationFuel cell technologyPlatinum nanoparticles from DSHP
HydroformylationProduction of aldehydesPlatinum nanoparticles from DSHP

Comparison with Similar Compounds
When compared to other platinum compounds like disodium hexachloroplatinate or disodium hexafluoroplatinate, DSHP displays distinct reactivity patterns due to its bromine ligands, which influence solubility and stability.

Biological Applications

Biochemical Studies
DSHP is utilized in biochemical assays to investigate the interactions of platinum-based compounds with biological molecules. Its ability to form coordination complexes with enzymes and DNA makes it a valuable tool in understanding cellular processes.

Cancer Research
Research has explored the potential of DSHP in cancer treatment. Similar to other platinum compounds like cisplatin, DSHP may interact with DNA, leading to cytotoxic effects on cancer cells. This interaction can disrupt DNA replication and induce apoptosis, making it a candidate for further investigation in oncology .

CompoundMechanism of ActionPotential Application
Disodium HexabromoplatinateDNA interaction, apoptosis inductionCancer therapy research
CisplatinDNA damage inductionEstablished cancer treatment
CarboplatinSimilar to cisplatinOvarian cancer treatment

Medical Applications

Drug Development
Recent studies have indicated that platinum(IV) complexes, including derivatives of DSHP, may possess anti-inflammatory and antimicrobial properties. Machine learning models have predicted their bioactivity against various diseases, suggesting potential new medical applications .

Industrial Applications

Material Science
In industry, DSHP is used in the production of advanced materials. Its unique properties contribute to the development of conductive and catalytic materials essential for various technological applications .

Case Study 1: Catalytic Efficiency

A study demonstrated that platinum nanoparticles derived from DSHP significantly improved the efficiency of hydrogenation reactions compared to traditional catalysts. The research highlighted a 30% increase in reaction rates when using these nanoparticles under controlled conditions.

Case Study 2: Cancer Cell Interaction

In vitro studies on cancer cell lines revealed that DSHP induced apoptosis at lower concentrations than cisplatin, suggesting a potentially lower toxicity profile while maintaining efficacy against tumor cells.

Mechanism of Action

The mechanism by which disodium hexabromoplatinate exerts its effects involves its interaction with molecular targets such as enzymes, DNA, and other cellular components. The platinum center in the compound can form coordination complexes with various biological molecules, leading to alterations in their structure and function. This interaction can result in the inhibition of enzyme activity, disruption of DNA replication, and other cellular processes.

Comparison with Similar Compounds

    Disodium hexachloroplatinate: Similar in structure but contains chlorine instead of bromine.

    Disodium hexaiodoplatinate: Contains iodine instead of bromine.

    Disodium hexafluoroplatinate: Contains fluorine instead of bromine.

Uniqueness: Disodium hexabromoplatinate is unique due to its specific bromine ligands, which confer distinct chemical properties compared to its chlorine, iodine, and fluorine counterparts. These properties include different reactivity patterns, solubility, and stability, making it suitable for specific applications where other halogenated platinum compounds may not be as effective.

Biological Activity

Disodium hexabromoplatinate (Na2PtBr6) is a platinum-based compound that has garnered attention for its unique chemical properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound features a platinum center coordinated with six bromine ligands. The structure allows for various interactions with biological molecules, influencing their function and activity. The compound is synthesized through the reaction of platinum metal with bromine in the presence of sodium bromide, typically in an aqueous solution under controlled conditions.

The biological activity of this compound primarily arises from its ability to form coordination complexes with various biomolecules, including enzymes and DNA. This interaction can lead to:

  • Inhibition of Enzyme Activity : By binding to active sites or altering enzyme conformation.
  • Disruption of DNA Replication : The compound can intercalate into DNA strands, potentially leading to mutations or cell death.
  • Cellular Uptake and Reduction : It can be reduced within cells to more active platinum(II) species, enhancing its therapeutic potential .

Antimicrobial Properties

Research has indicated that platinum(IV) compounds, including this compound, exhibit significant antimicrobial activity against various pathogens:

  • Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus.
  • Gram-negative Bacteria : Demonstrated activity against Escherichia coli and Salmonella typhi.
  • Fungal Infections : Some studies suggest potential antifungal properties against species like Candida albicans and Aspergillus fumigatus .

Antitumor Activity

This compound is being investigated for its potential as an antitumor agent. Platinum compounds are known for their ability to bind DNA and interfere with cellular replication processes. Studies have shown that certain platinum(IV) complexes exhibit high antitumor activity against various cancer cell lines, including lung and ovarian cancers .

Comparative Analysis with Other Platinum Compounds

CompoundBiological ActivityMechanism of Action
This compoundAntimicrobial, AntitumorDNA intercalation, Enzyme inhibition
Disodium HexachloroplatinateSimilar to aboveSimilar mechanisms
Disodium HexaiodoplatinateLess studiedPotentially similar
Disodium HexafluoroplatinateLimited dataPotentially similar

This compound is distinguished by its specific bromine ligands, which may confer unique reactivity patterns compared to other halogenated platinum compounds.

Case Study 1: Antitumor Efficacy

In a study assessing the efficacy of platinum(IV) complexes against ovarian carcinoma cell lines, this compound demonstrated significant cytotoxic effects. The study utilized MTT assays to evaluate cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer agent .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of this compound against L. monocytogenes. The compound exhibited notable antibacterial effects in vitro, suggesting its potential application in treating bacterial infections .

Q & A

Basic Research Questions

Q. What are the established synthesis routes for disodium hexabromoplatinate, and how do reaction conditions influence yield and purity?

  • Methodology : Use controlled stoichiometric reactions between hexabromoplatinic acid (H₂[PtBr₆]) and sodium hydroxide in anhydrous ethanol under nitrogen atmosphere. Monitor pH (8–10) and temperature (25–40°C) to prevent hydrolysis or side reactions. Characterize products via X-ray diffraction (XRD) and inductively coupled plasma mass spectrometry (ICP-MS) for elemental analysis .
  • Data Analysis : Compare yields under varying molar ratios (Pt:Na = 1:2) and solvent systems. Tabulate results to identify optimal conditions (e.g., 85% yield at 30°C, pH 9.5) .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

  • Methodology : Employ Fourier-transform infrared (FTIR) spectroscopy to confirm Br-Pt bonding (stretching frequencies ~250–300 cm⁻¹). Use UV-Vis spectroscopy to assess d-d transitions (λmax ≈ 450 nm in aqueous solutions). Pair with single-crystal XRD for definitive structural validation .
  • Data Contradictions : Resolve discrepancies in reported FTIR peaks by cross-referencing with computational simulations (e.g., density functional theory) .

Q. What precautions are critical for handling this compound in laboratory settings?

  • Methodology : Store in airtight, light-resistant containers at ≤20°C to prevent bromide ligand dissociation. Conduct stability tests via thermogravimetric analysis (TGA) and monitor for Br₂ off-gassing using gas chromatography .

Advanced Research Questions

Q. How does ligand substitution kinetics in this compound vary under photolytic vs. thermal conditions?

  • Methodology : Design time-resolved experiments using UV light (254 nm) and controlled heating (50–100°C). Track Br⁻ release via ion chromatography and correlate with activation energies calculated via Arrhenius plots .
  • Data Analysis : Address contradictions in literature-reported activation energies by standardizing reaction vessels (e.g., quartz vs. borosilicate glass) .

Q. What computational models best predict the redox behavior of this compound in aqueous environments?

  • Methodology : Apply molecular dynamics (MD) simulations to model solvation effects. Validate with cyclic voltammetry (CV) data (e.g., Pt⁴+/Pt²+ redox couples at E₁/2 ≈ 0.75 V vs. SHE) .
  • Challenges : Reconcile discrepancies between simulated and experimental CV peak separations by adjusting dielectric constants in MD models .

Q. How can this compound’s catalytic activity in cross-coupling reactions be systematically evaluated?

  • Methodology : Test catalytic efficiency in Suzuki-Miyaura reactions using aryl halides and phenylboronic acids. Quantify turnover numbers (TON) via high-performance liquid chromatography (HPLC) and compare with palladium-based catalysts .
  • Data Interpretation : Analyze outliers (e.g., lower TON in electron-deficient substrates) using Hammett plots to assess electronic effects .

Data Presentation Guidelines

  • Tables : Include crystallographic data (e.g., lattice parameters, Pt-Br bond lengths) with error margins .
  • Figures : Use labeled reaction schemes and annotated spectra to highlight key transitions or intermediates .
  • Statistical Tools : Apply Student’s t-test or ANOVA to validate reproducibility across triplicate experiments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.